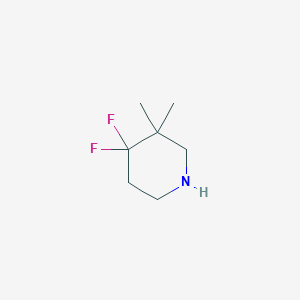

![molecular formula C7H4IN3O2 B6337877 3-Iodo-6-nitroimidazo[1,2-a]pyridine CAS No. 886371-73-9](/img/structure/B6337877.png)

3-Iodo-6-nitroimidazo[1,2-a]pyridine

Vue d'ensemble

Description

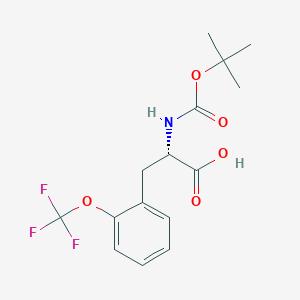

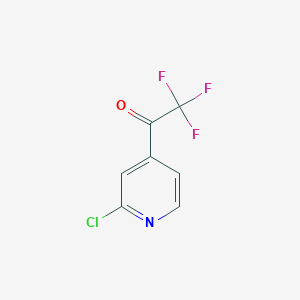

3-Iodo-6-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4IN3O2 . It has a molecular weight of 289.03 . It is a yellow solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which 3-Iodo-6-nitroimidazo[1,2-a]pyridine belongs, has been reviewed . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A specific method for the chemoselective iodination of 6-substituted imidazo[1,2-a]pyridine has also been reported .Molecular Structure Analysis

The InChI code for 3-Iodo-6-nitroimidazo[1,2-a]pyridine is 1S/C7H4IN3O2/c8-6-3-9-7-2-1-5 (11 (12)13)4-10 (6)7/h1-4H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been summarized .Physical And Chemical Properties Analysis

3-Iodo-6-nitroimidazo[1,2-a]pyridine is a yellow solid . It has a molecular weight of 289.03 . The compound is stored at temperatures between 0-5°C .Applications De Recherche Scientifique

Chemical Synthesis

“3-Iodo-6-nitroimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C7H4IN3O2 . It is used in the field of chemical synthesis, where it serves as a building block for the creation of more complex molecules .

Drug Development

Imidazo[1,2-a]pyridine, the core structure of “3-Iodo-6-nitroimidazo[1,2-a]pyridine”, is found in many different drugs . These drugs have been developed and used as antiviral, fungicidal, antibacterial, anti-inflammatory agents and for the treatment of neurodegenerative disorders .

Material Sciences

Imidazo[1,2-a]pyridine derivatives have also been studied for application in the field of materials sciences . The unique properties of these compounds make them suitable for various applications in this field .

Antileishmanial Pharmacophore

An Imidazo[1,2-a]pyridine scaffold acts as a novel and promising selective antileishmanial pharmacophore, targeting the human parasite Leishmania donovani . This suggests potential applications of “3-Iodo-6-nitroimidazo[1,2-a]pyridine” in the development of new treatments for leishmaniasis .

Chemoselective Iodination

“3-Iodo-6-nitroimidazo[1,2-a]pyridine” can be synthesized from imidazo[1,2-a]pyridine under different substitution conditions . The chemoselectivity of the substitution reaction has been investigated using molecular electrostatic potential calculations .

Biological Activities

The substitution of imidazo[1,2-a]pyridines with an iodine takes place at the C-3 atom . Heteroaryl iodides are frequently used as synthons in organic synthesis and are useful in producing a series of Imidazo[1,2-a]pyridine derivatives possessing biological activities through further substitution .

Orientations Futures

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and some imidazo[1,2-a]pyridine derivatives exhibit significant activity against MDR-TB and XDR-TB . This suggests that 3-Iodo-6-nitroimidazo[1,2-a]pyridine and related compounds could have potential applications in the development of new drugs.

Mécanisme D'action

Target of Action

3-Iodo-6-nitroimidazo[1,2-a]pyridine is a compound that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with targets that play a crucial role in the survival and proliferation of these resistant strains of TB.

Biochemical Pathways

Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may affect pathways crucial for the survival and proliferation of TB bacteria.

Result of Action

Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may induce changes that inhibit the survival and proliferation of TB bacteria.

Propriétés

IUPAC Name |

3-iodo-6-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-6-3-9-7-2-1-5(11(12)13)4-10(6)7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFUCKXVHCGGOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-6-nitroimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)

![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)

![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)

![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)